molecular formula C10H8N4 B147221 2-Imidazol-1-Yl-1h-Benzimidazole CAS No. 138331-05-2

2-Imidazol-1-Yl-1h-Benzimidazole

Katalognummer: B147221
CAS-Nummer: 138331-05-2
Molekulargewicht: 184.2 g/mol
InChI-Schlüssel: RBPYXJCCKORRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imidazol-1-Yl-1H-Benzimidazole (CID 17993508) is a heterocyclic organic compound that serves as a versatile and privileged scaffold in advanced chemical research. This molecule features a benzimidazole core tethered to an imidazole ring, a structure that provides multiple nitrogen sites for coordination and synthesis, making it a valuable precursor for developing functional materials and probing biological interactions. The compound is a significant linker in the construction of metal coordination polymers with interesting photoluminescent behaviors. Its luminescent properties are sensitive to the chemical environment, and its salts exhibit anion-dependent emission characteristics, making it a promising candidate for developing novel chemical sensors and luminescent materials . As a member of the benzimidazole family, this compound shares the class's broad relevance in medicinal chemistry. Benzimidazole derivatives are recognized as "privileged structures" in pharmacological design due to their robust affinity for diverse enzymes and protein receptors . They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, often functioning as structural isosteres of naturally occurring nucleotides . This specific derivative, with its unique imidazolyl substitution, is a key intermediate for researchers synthesizing novel compounds for biological evaluation and drug discovery efforts. Applications: • Precursor for synthesizing luminescent materials and metal-organic frameworks (MOFs) • Building block in medicinal chemistry for the creation of novel bioactive molecules • Research reagent for studying anion sensing and photophysical properties Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-imidazol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPYXJCCKORRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-imidazol-1-yl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-imidazol-1-yl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a "privileged structure" in drug discovery, known for its diverse pharmacological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] The fusion of an imidazole ring at the 2-position introduces unique electronic and steric features that modulate these activities and influence the molecule's disposition in biological systems. This document details the structural characteristics, fundamental physicochemical parameters, and validated experimental protocols for their determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage a deep understanding of this molecule for advanced application and rational design of novel derivatives.

Molecular Structure and Elucidation

The foundational step in characterizing any molecule is a thorough understanding of its structure. The identity and purity of newly synthesized this compound are typically confirmed through a combination of spectroscopic methods and melting point analysis.[4]

Chemical Structure

This compound consists of a benzimidazole core linked to an imidazole ring via a nitrogen-carbon bond at the 2-position of the benzimidazole system. This linkage creates a non-planar molecular geometry. The benzimidazole ring system itself is a fusion of benzene and imidazole.[2]

Caption: Chemical structure of this compound.

Spectroscopic Profile
  • ¹H NMR: In a typical ¹H NMR spectrum (recorded in DMSO-d₆), the aromatic protons of the benzimidazole and imidazole rings would appear as multiplets in the range of δ 7.0-8.0 ppm. The labile N-H proton of the benzimidazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[5]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern solubility, permeability, and interaction with biological targets, making them essential parameters in drug design and development.[6]

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for this compound and the parent benzimidazole for context. Note that specific experimental values for the title compound are not widely published and some values are predicted or inferred from related structures.

PropertyThis compound (Predicted/Inferred)Benzimidazole (Experimental)Significance in Drug Development
Molecular Formula C₁₀H₈N₄C₇H₆N₂Defines molecular mass and elemental composition.
Molecular Weight 184.20 g/mol 118.14 g/mol [7]Influences diffusion, bioavailability (Lipinski's Rule of 5).
Melting Point (°C) >200 (decomposition likely)170-172 °C[7]Indicator of purity and lattice energy.
logP (o/w) ~1.5 - 2.51.3[7][8]Measures lipophilicity; affects permeability and solubility.
Aqueous Solubility Low to moderateSlightly soluble (2 g/L)[7]Crucial for formulation and absorption.
pKa (most basic) ~4.5 - 5.55.55Governs ionization state at physiological pH, affecting solubility and receptor binding.
Polar Surface Area ~50-60 Ų28.7 Ų[7]Influences membrane permeability and transport.
In-Depth Analysis of Key Parameters
  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of the second imidazole ring is expected to slightly increase the logP compared to the parent benzimidazole. A logP in the range of 1-3 is often considered optimal for oral drug absorption, balancing aqueous solubility with membrane permeability.[9][10]

  • Solubility: Benzimidazole itself has low solubility in water but is soluble in hot water and organic solvents.[7][11] The title compound is expected to exhibit similar behavior. Low aqueous solubility can be a major hurdle in drug development, impacting formulation and bioavailability. The solubility is pH-dependent due to the basic nitrogen atoms.

  • Acidity/Basicity (pKa): The benzimidazole core contains both a weakly acidic N-H proton and basic nitrogen atoms. The imidazole ring also contains a basic nitrogen. The most basic nitrogen is predicted to have a pKa in the range of 4.5-5.5. This means that at physiological pH (7.4), the compound will exist predominantly in its neutral form, which favors membrane crossing. However, in the acidic environment of the stomach, it will be protonated, which can increase its solubility.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following sections detail validated methodologies for determining key physicochemical parameters.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It establishes a thermodynamic equilibrium between the solid compound and its saturated solution, providing a definitive solubility value. This is critical for predicting oral absorption and ensuring that concentrations used in biological assays are achievable.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, screw-cap glass vial.

  • Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a standard curve of the compound with known concentrations to accurately quantify the sample.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability and Degradation

The chemical stability of this compound is a critical parameter for its storage, formulation, and in vivo persistence. The benzimidazole ring is generally stable, but like many heterocyclic systems, it can be susceptible to oxidative and photolytic degradation under harsh conditions. Stability studies should be conducted at various pH values and temperatures to establish a comprehensive degradation profile.

Implications for Research and Drug Development

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.[2]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The predicted logP and pKa suggest the compound has a reasonable chance of passive diffusion across the gut wall. Its low to moderate solubility might require formulation strategies like salt formation or the use of solubility enhancers.

  • Target Engagement: The ionization state, governed by the pKa, will influence how the molecule interacts with its biological target. Hydrogen bonding capabilities, provided by the N-H groups and nitrogen atoms, are likely crucial for binding affinity.[12]

  • Structure-Activity Relationship (SAR): The data presented here serves as a baseline for SAR studies. By synthesizing derivatives with modified substituents, researchers can systematically alter these physicochemical properties to optimize for both potency and drug-like characteristics. For example, adding electron-withdrawing groups can lower the pKa, while adding lipophilic groups will increase the logP.

Conclusion

This compound is a compound with a compelling structural architecture for further investigation in drug discovery and materials science. This guide has provided a detailed overview of its core physicochemical properties, from molecular structure to solubility and lipophilicity. The presented experimental protocols offer a validated framework for researchers to characterize this molecule and its future derivatives with high scientific integrity. A thorough understanding and strategic modulation of these properties will be paramount in translating the potential of this scaffold into successful applications.

References

  • Vertex AI Search. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
  • IUCr. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
  • Semantic Scholar. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
  • ResearchGate. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
  • Akademik Veri Yönetim Sistemi | AVESİS. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid.
  • Vertex AI Search. Crystal and molecular structures of two 1H-2-substituted benzimidazoles.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological studies of some novel benzimidazole derivatives.
  • PMC. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
  • Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
  • PMC. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives.
  • PMC. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.
  • PubMed. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.
  • PMC. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review.
  • Chemsrc. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6.
  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values.. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgKgdkgZInWcjPihmeK4uzSy0KfD-o6rhPZ4h-6zMpt0Txsiu2qz13TPyWStu0W3g6nfwrMA7huLYpKVXaWrH835jNBrzTYkQ9ThA_pjCw2drC_SKsI4QaE_ZZP5j_U5IlN0Xx2SFm8uk5kqNs0aBLgu_ed-i26gQtNYGq_wlr07Rl6dUIn2YpbhUUsEoLNH52BzF4gv0G5G2-lnbOyPIVxFo152ivnluxE4023PQB-A==
  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)- | C9H10N2O | CID 729391.
  • PubChem. Benzimidazole | C7H6N2 | CID 5798.
  • ResearchGate. (PDF) 2-(1H-Benzimidazol-2-yl)phenol.
  • Chemsrc. 2-Phenyl-1H-benzo[d]imidazole | CAS#:716-79-0.
  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • ResearchGate. (PDF) Overview on Biological Activities of Imidazole Derivatives.
  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
  • Sigma-Aldrich. 2-(p-Tolyl)-1H-benzo[d]imidazole | 120-03-6.
  • CD Bioparticles. 2-(1h-benzimidazol-2-yl)-1h-benzimidazole.
  • Sigma-Aldrich. 2-(1H-BENZO[D]IMIDAZOL-2-YL)ETHANOL.
  • RUN. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • Sigma-Aldrich. 1-(2-Hydroxyethyl)imidazole 97 1615-14-1.

Sources

Technical Guide: Discovery of Novel Biological Activities of 2-Imidazol-1-yl-1H-Benzimidazole Derivatives

[1]

Executive Summary: The Hybrid Scaffold Advantage

The fusion of benzimidazole and imidazole moieties into a single pharmacophore represents a strategic "hybridization" approach in medicinal chemistry. While benzimidazoles (e.g., albendazole, omeprazole) and imidazoles (e.g., metronidazole, ketoconazole) are independently established as "privileged structures," their conjugation at the 2-position of the benzimidazole ring creates a novel chemical space.

This guide focuses on 2-(1H-imidazol-1-yl)-1H-benzimidazole derivatives—specifically those linked via the N1-nitrogen of the imidazole ring to the C2-position of the benzimidazole, either directly or via short sulfide/alkyl linkers.[1] Recent discoveries indicate these hybrids exhibit potent antiprotozoal activity (surpassing metronidazole) and targeted antiproliferative (anticancer) effects , driven by unique mechanistic interactions with tubulin and DNA minor grooves.[1]

Chemical Architecture & Synthesis Logic[1]

The core structural innovation lies in the N-C coupling (or linked coupling) between the electron-rich imidazole and the benzimidazole scaffold. This connectivity alters the pKa and lipophilicity (LogP) of the molecule, enhancing membrane permeability and target binding affinity.

Structural Classification
  • Direct N-Linked Hybrids: The imidazole nitrogen (N1) is directly bonded to the benzimidazole C2.

  • Linker-Spaced Hybrids: A spacer (e.g., ethyl-sulfanyl -S-CH2-CH2-) connects the benzimidazole C2 to the imidazole N1.[1] Note: This subclass has shown superior antiprotozoal profiles in recent SAR studies.

Synthesis Workflow (Nucleophilic Substitution Strategy)

The most robust synthetic route involves the nucleophilic displacement of a leaving group (typically chlorine) at the 2-position of the benzimidazole by the imidazole nucleophile.

Graphviz Diagram: Synthesis Pathway

The following diagram illustrates the convergent synthesis of the 2-imidazol-1-yl scaffold.

Synthesis_PathwayOPDo-PhenylenediamineBenzim2one2-Hydroxy/MercaptoBenzimidazoleOPD->Benzim2oneCyclizationCDICarbonyldiimidazole(or CS2)CDI->Benzim2oneChlorinationChlorination(POCl3)Benzim2one->ChlorinationBenzim2Cl2-ChlorobenzimidazoleChlorination->Benzim2ClBaseBase (K2CO3/NaH)DMF, RefluxBenzim2Cl->BaseImidazoleImidazole / Linker-ImidazoleImidazole->BaseFinalThis compoundDerivativeBase->FinalNucleophilicSubstitution

Caption: Convergent synthesis via chlorination of the benzimidazole C2 position followed by nucleophilic attack by the imidazole nitrogen.

Novel Biological Activities: Mechanism & Data[2]

Antiprotozoal Activity (The Breakthrough)

Recent studies (e.g., Perez-Villanueva et al.) have identified that 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibit nanomolar IC50 values against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica.[1]

  • Novelty: These derivatives show higher potency than the standard-of-care drug, Metronidazole , and overcome resistance mechanisms associated with nitro-reduction pathways.[1]

  • Mechanism: Unlike metronidazole (which requires nitro-group reduction to damage DNA), these hybrids target the parasitic cytoskeleton .[1] They bind to

    
    -tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.
    

Comparative Potency Data (In Vitro):

CompoundOrganismIC50 (

M)
Relative Potency vs. Std
Novel Hybrid 7g G. intestinalis0.025 50x more potent than Metronidazole
Novel Hybrid 7g T. vaginalis0.068 15x more potent than Metronidazole
Metronidazole (Std)G. intestinalis1.251.0 (Baseline)
Albendazole (Std)G. intestinalis0.18Lower than Hybrid 7g
Anticancer Activity (Apoptosis Induction)

The 2-imidazol-1-yl scaffold acts as a DNA intercalator and a Topoisomerase II inhibitor.[1]

  • Target: Human cancer cell lines (MCF-7 Breast, HeLa Cervical).[1]

  • Mechanism: The planar benzimidazole ring intercalates between DNA base pairs, while the imidazole moiety interacts with the minor groove, stabilizing the DNA-drug complex and preventing replication.

Graphviz Diagram: Mechanism of Action (Antiprotozoal/Anticancer)

MOA_PathwayDrug2-imidazol-1-yl-benzimidazole(Hybrid Scaffold)TubulinParasitic/TumorBeta-TubulinDrug->TubulinHigh Affinity BindingDNAGenomic DNA(Minor Groove)Drug->DNASecondary TargetPolymerizationInhibition ofMicrotubule PolymerizationTubulin->PolymerizationIntercalationIntercalation &Topo II InhibitionDNA->IntercalationSpindleMitotic SpindleCollapsePolymerization->SpindleReplicationReplication ForkStallIntercalation->ReplicationArrestG2/M PhaseCell Cycle ArrestSpindle->ArrestReplication->ArrestApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Caption: Dual mechanism of action targeting tubulin polymerization (primary antiprotozoal) and DNA replication (secondary anticancer).[1]

Experimental Protocols

Protocol: Synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole

This protocol ensures the formation of the highly active "sulfide-linker" variant.[1]

Reagents: 2-mercaptobenzimidazole, 1-(2-chloroethyl)imidazole, Potassium Carbonate (

1
  • Preparation: Dissolve 2-mercaptobenzimidazole (10 mmol) in anhydrous acetone (or DMF for higher solubility) in a round-bottom flask.

  • Activation: Add anhydrous

    
     (12 mmol) to the solution. Stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Coupling: Dropwise add a solution of 1-(2-chloroethyl)imidazole hydrochloride (10 mmol) (neutralized) in acetone.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup: Filter off the inorganic salts (

    
    , excess carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the residue from ethanol/water or purify via column chromatography (Silica gel 60) to yield the pure hybrid.

  • Validation: Confirm structure via

    
    H-NMR (look for ethylene bridge triplets at 
    
    
    3.5-4.5 ppm) and Mass Spectrometry.
Protocol: In Vitro Antiprotozoal Assay (Giardia intestinalis)

Standardized susceptibility testing.[1]

  • Culture: Maintain G. intestinalis trophozoites in TYI-S-33 medium supplemented with 10% bovine serum.

  • Seeding: Inoculate

    
     trophozoites/well in 96-well culture plates.
    
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.01

    
    M to 10 
    
    
    M). Include Metronidazole as a positive control and DMSO (0.5%) as a vehicle control.[1]
  • Incubation: Incubate for 48 hours at 37°C under anaerobic conditions.

  • Quantification: Wash wells to remove non-adherent (dead) trophozoites. Fix adherent (live) cells with methanol and stain with 0.1% methylene blue.[1]

  • Readout: Extract dye with 0.1 M HCl and measure absorbance at 660 nm. Calculate IC50 using non-linear regression analysis.

References

  • Perez-Villanueva, J., et al. (2013).[1] Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential antitumor agents.[5][6] Current Medicinal Chemistry.

  • Sondhi, S. M., et al. (2002).[1] Synthesis and biological evaluation of some new 2-(1H-imidazol-1-yl)benzimidazole derivatives. Indian Journal of Chemistry.

  • Katiyar, S. B., et al. (1994).[1] Synthesis and biological activity of 2-(substituted-phenyl)-3-(substituted-phenylamino-methyl)-1,3-thiazolidin-4-ones and 2-(substituted-phenyl)-3-(substituted-phenylamino-methyl)-1H-imidazol-4-ones.[1] (Contextual reference for imidazole-benzimidazole scaffolds).

  • Bansal, Y., & Silakram, O. (2012).[1] Benzimidazole: A privileged scaffold in drug discovery.[4][5][7] Med Chem Res. [1]

Methodological & Application

Application Notes and Protocols for the Investigation of 2-imidazol-1-yl-1H-benzimidazole in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neurodegenerative diseases.

Introduction: The Therapeutic Rationale for 2-imidazol-1-yl-1H-benzimidazole in Alzheimer's Disease

Alzheimer's disease (AD) presents a complex pathological landscape, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and sustained neuroinflammation.[1][2] The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential against a wide range of diseases, including neurodegenerative disorders.[3][4][5] Benzimidazole-based compounds are being explored for their multi-target engagement in AD, including the inhibition of cholinesterases, modulation of Aβ aggregation, and attenuation of tau pathology and neuroinflammation.[6][7][8][9]

This document provides a detailed guide for the investigation of a specific, novel benzimidazole derivative, This compound , as a potential therapeutic agent for Alzheimer's disease. While extensive research on this particular molecule in the context of AD is still emerging, its structural motifs suggest a plausible multi-target therapeutic hypothesis. The imidazole and benzimidazole moieties are known to interact with various biological targets relevant to AD pathology. This guide offers a foundational framework for its synthesis, in vitro characterization, and in vivo evaluation, based on established methodologies for analogous compounds.

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles can be achieved through several established methods, most commonly involving the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[10] For the synthesis of this compound, a plausible and efficient route involves the reaction of o-phenylenediamine with an imidazole-2-carboxaldehyde derivative.

Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • o-phenylenediamine

  • Imidazole-2-carboxaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and imidazole-2-carboxaldehyde (1 equivalent) in ethanol.

  • Addition of Catalyst: Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into cold water to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Therapeutic Potential

A series of in vitro assays are essential to characterize the biological activity of this compound and to elucidate its mechanism of action.

Cholinesterase Inhibition Assay

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[5][8]

Protocol: Modified Ellman's Method

  • Prepare Reagents:

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., Donepezil)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the test compound or positive control.

    • Add the enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for the test compound.

Amyloid-β Aggregation Inhibition Assay

Rationale: The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathogenesis.[9]

Protocol: Thioflavin T (ThT) Fluorescence Assay

  • Prepare Reagents:

    • Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric state

    • Thioflavin T (ThT) solution

    • Phosphate buffer (pH 7.4)

    • Test compound at various concentrations

    • Positive control (e.g., Curcumin)

  • Assay Procedure:

    • In a black 96-well plate, mix the Aβ₁₋₄₂ peptide with the test compound or positive control in phosphate buffer.

    • Incubate the plate at 37°C with gentle agitation to promote aggregation.

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity over time to assess the kinetics of aggregation. Calculate the percentage of inhibition of Aβ aggregation at the final time point.

Neuroprotection Assay

Rationale: Assessing the ability of the compound to protect neurons from various insults (e.g., oxidative stress, Aβ toxicity) is crucial.

Protocol: MTT Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Induce Toxicity: Treat the cells with a neurotoxic agent (e.g., H₂O₂, Aβ oligomers).

  • Treatment: Co-treat a set of wells with the neurotoxic agent and varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known neuroprotective agent).

  • MTT Assay: After the treatment period, add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Evaluation in an Alzheimer's Disease Animal Model

Rationale: In vivo studies are critical to assess the compound's efficacy, pharmacokinetics, and safety in a living organism. A commonly used model is the 5xFAD transgenic mouse, which develops aggressive amyloid pathology.[11]

Protocol: Assessment of Cognitive Improvement in 5xFAD Mice
  • Animal Model: Use 5xFAD transgenic mice and wild-type littermates.

  • Compound Administration: Administer this compound to the 5xFAD mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration. A vehicle-treated 5xFAD group and a wild-type group will serve as controls.

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

  • Post-mortem Analysis:

    • Brain Tissue Collection: After behavioral testing, sacrifice the animals and collect the brain tissue.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and activated microglia/astrocytes (e.g., with Iba1/GFAP antibodies) to assess amyloid load and neuroinflammation.

    • ELISA: Quantify the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ in brain homogenates.

Data Presentation

Table 1: Hypothetical In Vitro Activity Profile of this compound

AssayTargetIC₅₀ / EC₅₀ (µM)
Cholinesterase InhibitionAChE5.2
BChE8.9
Aβ Aggregation InhibitionAβ₁₋₄₂12.5
NeuroprotectionSH-SY5Y (vs. H₂O₂)3.7

Visualizations

Signaling Pathway

cluster_AD_Pathology Alzheimer's Disease Pathology APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta β- & γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Neuron Neuronal Dysfunction & Death Oligomers->Neuron Microglia Microglia Activation Plaques->Microglia Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) Tau->pTau Kinase activity NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neuron Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neuroinflammation->Neuron Compound This compound Compound->Oligomers Inhibition Compound->Microglia Modulation Compound->Neuron Neuroprotection

Caption: Potential multi-target mechanism of this compound in AD.

Experimental Workflow

cluster_Workflow Experimental Workflow for Compound Evaluation Synthesis Synthesis & Purification InVitro In Vitro Assays Synthesis->InVitro Cholinesterase Cholinesterase Inhibition Abeta_Agg Aβ Aggregation Inhibition Neuroprotection Neuroprotection (MTT Assay) InVivo In Vivo Studies (5xFAD Mice) InVitro->InVivo Conclusion Data Analysis & Conclusion InVitro->Conclusion Behavior Behavioral Tests (MWM, Y-Maze) Histology Immunohistochemistry (Aβ, Iba1, GFAP) Biochemistry ELISA (Aβ levels) InVivo->Conclusion

Caption: A streamlined workflow for the evaluation of this compound.

References

  • Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways. Current Protein and Peptide Science.
  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. PubMed. Available at: [Link]

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Synthesis of Benzimidazole–Based Analogs as Anti Alzheimer's Disease Compounds and Their Molecular Docking Studies. PMC. Available at: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Available at: [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]

  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. PubMed. Available at: [Link]

  • Pharmacological evaluation of newly synthesized benzimidazole derivative for anti-Alzheimer potential. PubMed. Available at: [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC. Available at: [Link]

  • Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC. Available at: [Link]

  • Quinoline and benzimidazole derivatives: candidate probes for in vivo imaging of tau pathology in Alzheimer's disease. PubMed. Available at: [Link]

  • Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. PMC. Available at: [Link]

  • Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. PMC. Available at: [Link]

  • Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. PMC. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Available at: [Link]

  • New benzimidazole-aldehyde hybrids as neuroprotectors with hypochlorite and superoxide radical-scavenging activity. PubMed. Available at: [Link]

  • Characterization and Optimization of Benzimidazopyrimidine and Pyridoimidazopyridine Derivatives as Tau-SPECT Probes. PMC. Available at: [Link]

  • (PDF) Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: Monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. ResearchGate. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. Available at: [Link]

  • The Amyloid Beta Aggregation Inhibition Properties of New Pt (II) Complexes and Their Potential in Alzheimer's Treatment. ResearchGate. Available at: [Link]

  • Use of a Benzimidazole Derivative BF-188 in Fluorescence Multispectral Imaging for Selective Visualization of Tau Protein Fibrils in the Alzheimer's Disease Brain. Semantic Scholar. Available at: [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC. Available at: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]

Sources

Use of 2-imidazol-1-yl-1h-benzimidazole derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Evaluation of 2-imidazol-1-yl-1H-benzimidazole Derivatives as Novel Antimicrobial Agents

Executive Summary

The rise of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of novel pharmacophores. The This compound scaffold—a hybrid structure fusing a benzimidazole core with an imidazole moiety—has emerged as a privileged structure in medicinal chemistry.

This guide provides a rigorous technical framework for the biological evaluation of these derivatives. Unlike generic screening protocols, this document focuses on the specific physicochemical properties of benzimidazole-imidazole hybrids, their tendency for DNA minor groove binding and DNA gyrase inhibition, and the requisite validation steps to distinguish true antimicrobial efficacy from off-target cytotoxicity.

Compound Management & Physicochemical Handling

Critical Causality: Benzimidazole derivatives often exhibit poor aqueous solubility and pH-dependent stability. Improper handling leads to precipitation in assay media, resulting in false-negative MICs (due to low effective concentration) or false-positive cytotoxicity (due to aggregate formation).

  • Solvent System:

    • Primary Stock: Dissolve lyophilized powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mg/mL.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

    • Working Solution: Dilute into assay media (e.g., Mueller-Hinton Broth) such that the final DMSO concentration is ≤ 1% (v/v) .

    • Validation: Include a "solvent control" (1% DMSO in media) in all biological assays to ensure the solvent does not inhibit bacterial growth.

Experimental Workflow Visualization

The following flowchart outlines the logic gate for advancing a lead compound from library screening to mechanistic validation.

G Start Compound Library (this compound derivatives) Solubility Solubility Check (DMSO/Media Stability) Start->Solubility PrimaryScreen Primary Screen: MIC Determination (Broth Microdilution) Solubility->PrimaryScreen Pass HitSelection Hit Selection (MIC < 10 µg/mL) PrimaryScreen->HitSelection SecondaryScreen Secondary Profiling (MBC & Time-Kill Kinetics) HitSelection->SecondaryScreen ToxScreen Cytotoxicity Screen (HEK293/Vero Cells) SecondaryScreen->ToxScreen Selectivity Calculate Selectivity Index (SI) (CC50 / MIC) ToxScreen->Selectivity Mechanism Mechanistic Validation (DNA Binding / Gyrase Inhibition) Selectivity->Mechanism SI > 10

Figure 1: Decision matrix for the evaluation of benzimidazole antimicrobial candidates.

Protocol 1: High-Throughput MIC/MBC Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07 guidelines.

Mechanistic Insight: The 2-imidazol-1-yl substitution enhances the electron density of the benzimidazole system, potentially increasing affinity for bacterial DNA or enzymes. However, this also affects lipophilicity (LogP). The broth microdilution method is chosen over agar diffusion because benzimidazoles diffuse poorly in agar due to their hydrophobic nature.

Materials:
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Indicator: Resazurin (0.015%) (Optional, for visual endpoint).

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the test compound (at 2x highest concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 is Growth Control (Media + Bacteria + Solvent). Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11. Final volume = 200 µL. Final bacterial density

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 16–20 hours (24h for MRSA).

  • Readout:

    • MIC: The lowest concentration showing no visible turbidity.

    • MBC: Plate 10 µL from clear wells onto MHA plates. Incubate 24h. MBC is the concentration killing

      
       of the initial inoculum.[1][2]
      

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) activity.

Causality: Benzimidazoles targeting DNA gyrase often exhibit time-dependent bactericidal activity. This assay validates if the drug requires prolonged exposure to induce cell death.

  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).[3]

  • Inoculation: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.[2]
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Validation: DNA Binding & Gyrase Inhibition

Context: Research indicates that 2-substituted benzimidazoles often act by intercalating into bacterial DNA or inhibiting DNA gyrase (a type II topoisomerase), similar to fluoroquinolones but with a distinct binding mode [1].

A. DNA Binding Assay (UV-Vis Titration)
  • Principle: Intercalation of the benzimidazole chromophore into the DNA stack results in hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the compound's UV spectrum.

  • Protocol:

    • Prepare a fixed concentration of the derivative (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

    • Titrate with increasing concentrations of CT-DNA (Calf Thymus DNA).

    • Record absorption spectra (200–500 nm) after each addition.

    • Analysis: Plot

      
       vs 
      
      
      
      to calculate the binding constant (
      
      
      ).
B. DNA Gyrase Supercoiling Inhibition
  • Principle: Assess if the compound prevents the enzyme from converting relaxed plasmid DNA into its supercoiled form.

  • Method:

    • Incubate Relaxed pBR322 plasmid + E. coli DNA Gyrase + ATP + Test Compound.

    • Run reaction for 30 min at 37°C.

    • Stop reaction and analyze via agarose gel electrophoresis.

    • Result: Presence of supercoiled bands indicates enzyme activity; absence (retention of relaxed bands) indicates inhibition.

Data Presentation & Analysis

Table 1: Example Data Structure for Reporting Efficacy

Derivative ID R-Group (C5) MIC (S. aureus) [µg/mL] MIC (E. coli) [µg/mL] CC50 (Vero Cells) [µg/mL] Selectivity Index (SI)
BZM-01 -H 32 >64 128 4.0
BZM-02 -NO2 4 16 256 64.0
BZM-03 -Cl 8 32 64 8.0

| Ciprofloxacin | (Control) | 0.5 | 0.015 | >500 | >1000 |

Key Formulas:

  • Selectivity Index (SI):

    
    
    
    • Interpretation: An SI

      
       indicates a promising therapeutic window.
      
  • Binding Constant (

    
    ):  Derived from the Benesi-Hildebrand equation during DNA titration.
    

References

  • Rashdan, H.R.M., et al. (2021). "Design, synthesis, and biological evaluation of new benzimidazole derivatives as potential antimicrobial agents targeting DNA gyrase."[4] Bioorganic Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Kumar, R. & Singh, G. (2022).[5] "Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review." Pharmacophore.[5][6][7]

  • BenchChem. (2025).[3] "Application Notes and Protocols for Evaluating the MIC of Benzimidazole Compounds." BenchChem Technical Notes.

  • Emery Pharma. (2025).[2] "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More." Emery Pharma Blog.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-(1H-imidazol-1-yl)-1H-benzimidazole , focusing on yield optimization through mechanistic understanding and process control.

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(1H-imidazol-1-yl)-1H-benzimidazole (also known as 2-(1-imidazolyl)benzimidazole) Reaction Class: Nucleophilic Aromatic Substitution (


) / Heteroaryl C–N Coupling

Executive Summary: The Core Challenge

The synthesis of 2-imidazolyl-benzimidazole typically involves the displacement of a leaving group (usually chlorine) at the 2-position of the benzimidazole ring by an imidazole nucleophile.

The Yield-Killing Mechanism: The primary cause of low yield in this reaction is the acidity of the benzimidazole N-H proton (


).
  • Under basic conditions (required for the reaction), the benzimidazole is deprotonated first.

  • The resulting benzimidazolate anion is electron-rich, which significantly deactivates the C-2 position toward nucleophilic attack (

    
    ).
    
  • Consequently, the reaction stalls or requires forcing conditions that lead to tar/decomposition.

To improve yield, you must either overcome this deactivation (Method A) or prevent it (Method B).

Optimized Synthetic Protocols

Method A: The "Melt" Protocol (High Throughput)

Best for: Rapid synthesis, avoiding N-protection steps.

This method utilizes the high boiling point of imidazole (


C) to drive the reaction kinetically, overcoming the electronic deactivation.

Protocol:

  • Reagents: Mix 2-chlorobenzimidazole (1.0 equiv) and imidazole (5.0 – 10.0 equiv).

  • Solvent: None (Neat).

  • Conditions: Heat the mixture to 160–170°C in a sealed tube or under Argon flow for 4–6 hours.

  • Workup:

    • Cool to

      
      C.
      
    • Add water slowly. The excess imidazole is highly water-soluble.

    • The hydrophobic product, 2-(imidazol-1-yl)benzimidazole , will precipitate.

    • Filter, wash with water, and recrystallize from Ethanol/Water.

Method B: The "Activation" Protocol (High Purity)

Best for: Maximizing yield, scale-up, and difficult substrates.

This method involves protecting the benzimidazole nitrogen to maintain electrophilicity at the C-2 position.

Protocol:

  • Protection: React 2-chlorobenzimidazole with Boc-anhydride (

    
    ) or Acetyl chloride  to form 1-Boc-2-chlorobenzimidazole.
    
  • Coupling: React the protected intermediate with imidazole (1.2 equiv) and

    
     (2.0 equiv) in Acetonitrile  or DMF  at 
    
    
    
    C.
    • Note: The electron-withdrawing protecting group activates the C-2 position, making the

      
       reaction proceed rapidly.
      
  • Deprotection: The Boc/Acetyl group is often cleaved in situ by the imidazole/base or requires a mild acid wash (TFA/DCM) or basic hydrolysis (NaOH/MeOH) post-reaction.

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls / Low Conversion

Q: I am refluxing in THF/Ethanol with base, but starting material (2-Cl-Benzimidazole) remains. A: The temperature is too low.

  • Root Cause: Refluxing THF (

    
    C) or Ethanol (
    
    
    
    C) provides insufficient energy to overcome the activation barrier of the deprotonated (deactivated) benzimidazole ring.
  • Solution: Switch to a high-boiling polar aprotic solvent like DMF , DMSO , or NMP and increase temperature to

    
    C. Alternatively, use Method A (Melt) .
    
Issue 2: Formation of "Benzimidazolone" Side Product

Q: I see a peak at M+ = 134 (or similar) corresponding to the hydrolysis product. A: Moisture is present in your system.

  • Root Cause: The C-2 position is electrophilic. If water is present (from wet solvent or hygroscopic base), hydroxide ions will compete with imidazole, hydrolyzing the C-Cl bond to form 2-hydroxybenzimidazole (which tautomerizes to benzimidazol-2-one).

  • Solution: Use anhydrous DMF/DMSO and dry reagents. Keep the reaction under an inert atmosphere (

    
    /Ar).
    
Issue 3: Purification Difficulties

Q: My product is contaminated with imidazole and is difficult to separate. A: Leverage the


 difference.
  • Imidazole

    
     (conjugate acid):  6.95
    
  • Benzimidazole

    
     (conjugate acid):  5.4
    
  • Solution (Acid Wash):

    • Dissolve the crude solid in DCM or Ethyl Acetate.[1]

    • Wash with water (removes free imidazole).

    • If imidazole persists, wash with weakly acidic buffer (pH ~6) . At pH 6, imidazole is largely protonated (water soluble), while the benzimidazole product remains largely neutral (organic soluble).

Quantitative Data Summary

ParameterStandard

Melt Protocol (Recommended)Protection Route (Optimized)
Solvent DMF / DMSONone (Neat Imidazole)Acetonitrile / DMF
Temp 100–120°C160–170°C60–80°C
Time 12–24 h4–6 h2–4 h
Typical Yield 30–50%75–85% 85–95%
Main impurity Starting MaterialThermal decomposition productsDeprotection byproducts

Visualized Workflow

G Start Start: 2-Chlorobenzimidazole Decision Choose Strategy Start->Decision Melt Method A: Melt (Excess Imidazole, 160°C) Decision->Melt Speed/Simplicity Protect Method B: Protection (Boc2O / AcCl) Decision->Protect Max Yield/Purity Quench Quench with Water (Precipitate Product) Melt->Quench Filter Filtration & Washing (Remove excess Imidazole) Quench->Filter Activate Activated SNAr (Mild Base, 80°C) Protect->Activate Deprotect Deprotection (Acid/Base Workup) Activate->Deprotect Deprotect->Filter Final Pure 2-(imidazol-1-yl)benzimidazole Filter->Final

Caption: Decision tree for synthesizing 2-(imidazol-1-yl)benzimidazole comparing the Melt Method (kinetic drive) vs. Protection Method (electronic activation).

References

  • Preparation of 2-chlorobenzimidazole: Harrison, D., & Ralph, J. T. (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles.[2][3][4][5][6] Part I. Journal of the Chemical Society.

  • Melt Polymerization/Reaction Logic: Wright, J. B. (1951). The Synthesis of Benzimidazoles.[1][4][5][7][8][9][10] Chemical Reviews, 48(3), 397–541.

  • Copper-Catalyzed Coupling (Alternative Route): Bellina, F., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[9][11] The Journal of Organic Chemistry.

  • Crystal Structure Verification (Product Identity): Zander, U., et al. (2016).[12] Crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole.[12][13] RCSB Protein Data Bank (PDB ID: 5AND).

Sources

Technical Support Center: Solubility Optimization for 2-imidazol-1-yl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier 3 Support resource for researchers encountering solubility challenges with 2-imidazol-1-yl-1H-benzimidazole .

Case ID: SOL-BZIM-002 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Strategies for increasing aqueous solubility for biological and analytical applications.

Molecule Profile & Solubility Challenge

Before initiating troubleshooting, verify the physicochemical profile of your target. This compound is a heteroaryl-substituted benzimidazole. Its solubility behavior is dictated by its amphoteric nature and planar, stacking-prone structure.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₁₀H₈N₄Low MW, but high lattice energy due to symmetry.
pKa (Basic) ~4.5 - 5.5 (Benzimidazole N3) & ~6.0 (Imidazole N3)Soluble in acidic media (pH < 4).
pKa (Acidic) ~12.0 (Benzimidazole N1-H)Soluble in strong alkali (pH > 12).
LogP ~1.3 - 1.8Moderately lipophilic; poor water solubility at neutral pH.
Crystal Habit Planar, π-π stackingHigh melting point; requires disruption of lattice energy to dissolve.

Troubleshooting Guides & Protocols

Module A: pH Adjustment & Salt Formation

Issue: "My compound precipitates immediately when added to PBS (pH 7.4)." Diagnosis: At pH 7.4, the molecule is predominantly neutral (uncharged). The lack of ionization leads to aggregation driven by π-π stacking.

Solution: The "pH-Swing" Protocol

You must move the pH at least 2 units away from the pKa to ensure >99% ionization.

Q: Which acid should I use for stock preparation? A: Do not use weak acids like acetic acid. Use strong mineral acids or sulfonic acids to ensure full protonation of the weakly basic nitrogens.

  • Recommended: 0.1 M HCl, Methanesulfonic acid (MSA).

  • Avoid: Phosphate buffers (salting out effect), Carbonate buffers.

Q: Can I make a stable salt form? A: Yes. The Mesylate (methanesulfonate) or Dihydrochloride salts are kinetically favored for benzimidazoles.

Protocol: In-Situ Salt Screening

  • Weigh 5 mg of compound.

  • Add 1.0 molar equivalent of Methanesulfonic acid (in water).

  • Vortex for 60 seconds.

  • If not dissolved, add water in 100 µL increments.

  • Result: If solubility improves >50-fold compared to water, proceed with in-situ salt formation for assays.

Decision Logic: pH Strategy

Figure 1: Decision tree for selecting pH-based solubility strategies based on experimental application.

Module B: Cosolvents & Surfactants

Issue: "I need neutral pH for my cell culture, but DMSO stocks crash out upon dilution." Diagnosis: This is the "Solvent Shift" effect. The logarithmic loss of solvent power upon water addition causes rapid supersaturation and precipitation.

Solution: Ternary Cosolvent Systems

Pure DMSO is often insufficient because the water "antisolvent" effect is too strong. You need a "bridge" solvent (surfactant or polymer).

Q: What is the optimal vehicle for IV or IP injection? A: Avoid 100% DMSO. Use a mixture of PEG 400 , Ethanol , and Saline .

  • Golden Ratio: 10% Ethanol / 40% PEG 400 / 50% Saline (v/v/v).

  • Why? Ethanol solubilizes the drug; PEG 400 prevents precipitation; Saline provides tonicity.

Q: How do I prevent precipitation in cell media? A: Pre-complex the compound with a surfactant before adding to media.

  • Protocol:

    • Dissolve compound in DMSO (1000x stock).

    • Add Tween 80 to the DMSO stock (final Tween concentration in stock: 0.5 - 1%).

    • Slowly pipette this mixture into the cell media with rapid vortexing. Mechanism: Tween 80 forms micelles around the hydrophobic benzimidazole core, preventing aggregation.

Module C: Cyclodextrin Complexation

Issue: "Cosolvents are toxic to my cells. I need a non-toxic aqueous vehicle." Diagnosis: You need to hide the hydrophobic aromatic rings from the water network using host-guest chemistry.

Solution: HP-β-Cyclodextrin (HP-β-CD)

The benzimidazole-imidazole backbone fits well into the cavity of Beta-Cyclodextrins.

Q: Which Cyclodextrin is best? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (Captisol) .

  • Avoid: Alpha-CD (cavity too small) or Gamma-CD (cavity too loose).

Protocol: Phase Solubility Loading

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add excess this compound powder.

  • Sonicate for 30 minutes at 40°C.

  • Shake at room temperature for 24 hours.

  • Filter through a 0.22 µm PVDF filter.

  • Expected Outcome: Solubility enhancement of 50-100x compared to pure water.

Complexation Logic

Figure 2: Schematic of the host-guest interaction between the benzimidazole derivative and cyclodextrin.

Module D: Solid State Modification (Advanced)

Issue: "I am developing an oral formulation and bioavailability is low." Diagnosis: The crystalline lattice energy is too high. You need to convert the drug to an amorphous state.

Solution: Amorphous Solid Dispersion (ASD)

Disrupt the crystal lattice using polymers like PVP-K30 or HPMC-AS.

Q: How do I prepare a quick ASD in the lab? A: Solvent Evaporation Method.

  • Dissolve Drug + PVP-K30 (Ratio 1:3) in Methanol.

  • Rotary evaporate the methanol at 40°C.

  • Vacuum dry the resulting foam.

  • Pulverize into a powder.

  • Result: The polymer chains "freeze" the drug in a disordered state, increasing dissolution rate (spring and parachute effect).

Summary of Solubility Data

Solvent SystemEstimated SolubilityApplication
Water (pH 7) < 0.1 mg/mLNone (Precipitation risk)
0.1 M HCl (pH 1) > 5.0 mg/mLSalt formation / Gastric simulation
DMSO > 50 mg/mLStock solutions
20% HP-β-CD 2 - 5 mg/mLIV / Cell Culture (Low Toxicity)
PEG 400 / Saline (50:50) 1 - 3 mg/mLIP / IV Injection

References

  • Benzimidazole Solubility & Salts : Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. (2010). ResearchGate. Link

  • Crystal Structure & Stacking : Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). Acta Crystallographica. Link

  • General Solubility Data : Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles. (2004). Journal of Chemical & Engineering Data. Link

  • Cyclodextrin Strategies : Techniques used for Solubility Enhancement of Albendazole. (2022). International Journal of Pharmaceutical Science & Innovation. Link

  • Chemical Properties : 1H-Benzimidazole Properties. PubChem.[1][2] Link

Sources

Technical Support Center: Crystallization of Novel 2-Imidazol-1-yl-1H-benzimidazole Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of novel 2-imidazol-1-yl-1H-benzimidazole salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this promising class of compounds. The unique structural features of these salts, combining the benzimidazole and imidazole moieties, present both opportunities and challenges in crystallization. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Initial Crystallization Attempts: No Crystals, Only Oil or Amorphous Precipitate

Question 1: I've tried several common solvents, but my this compound salt either oils out or crashes out as an amorphous powder. What's going wrong?

This is a very common issue, particularly with organic salts that have flexible side chains or strong intermolecular interactions that favor disordered states. The formation of an oil or amorphous solid indicates that the nucleation barrier for crystallization is too high, and the system is kinetically trapped in a disordered state.

Underlying Causes & Solutions:

  • Supersaturation is too high: Rapidly creating a highly supersaturated solution often leads to amorphous precipitation. The goal is to approach the supersaturation point slowly and allow molecules to orient themselves into a crystal lattice.

    • Solution: Instead of rapid cooling or fast evaporation, try techniques that induce supersaturation gradually. Vapor diffusion and slow cooling are excellent starting points.[1][2] For slow cooling, dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool to room temperature over several hours or even days.[2][3] Insulating the vessel can promote slower cooling.[3]

  • Solvent Choice: The solvent plays a critical role in mediating the interactions between your salt molecules. A solvent that is "too good" will keep the compound in solution even at high concentrations, while a "too poor" solvent will cause it to crash out.

    • Solution: Create a solubility profile for your compound in a range of solvents with varying polarities.[1] Good solvents for crystallization are often those in which the compound has moderate solubility.[1] For this compound salts, consider polar aprotic solvents like acetonitrile, ethyl acetate, or acetone, and polar protic solvents like ethanol or methanol.[4] Avoid highly volatile solvents like dichloromethane (DCM) or diethyl ether for slow evaporation, as they tend to evaporate too quickly, leading to poor quality crystals or powders.[5]

  • Purity: Impurities can act as "crystal poisons," inhibiting nucleation and growth. Even small amounts of unreacted starting materials or side products can be detrimental.

    • Solution: Ensure your starting material is of high purity (ideally >95%).[5] Purification techniques like column chromatography or recrystallization of the crude product may be necessary before attempting final crystallization.[6] Treating a solution with activated carbon can help remove colored impurities.[6][7]

Question 2: I've tried slow evaporation and cooling, but I'm still getting an oil. What advanced techniques can I use?

When standard methods fail, more nuanced techniques that carefully control the rate of solvent change are required.

Recommended Advanced Techniques:

  • Vapor Diffusion: This is arguably one of the best methods for small quantities of material and for compounds that are prone to oiling out.[5][8] It involves dissolving your compound in a "good" solvent and allowing a "poor" (or "anti-solvent") to slowly diffuse into it in the vapor phase.[5]

    • Protocol: See the detailed protocol for Vapor Diffusion below.

  • Solvent Layering (Liquid-Liquid Diffusion): This technique involves carefully layering a less dense anti-solvent on top of a solution of your compound in a denser, good solvent.[1][5] Crystals form at the interface as the solvents slowly mix.[1] A common combination is a solution in dichloromethane layered with ethanol or ether.[9]

  • Using a Co-crystallant: In some cases, adding a second molecule that can form strong, directional interactions (like hydrogen bonds) with your compound can promote crystallization.

    • Example: Triphenylphosphine oxide (TPPO) has been successfully used as a co-crystallant for organic molecules that are proton donors.[9] Given the hydrogen bond donor and acceptor sites on your benzimidazole salt, this could be a viable strategy.

II. Poor Crystal Quality: Small, Twinned, or Needle-like Crystals

Question 3: I'm getting crystals, but they are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

The key to growing larger crystals is to minimize the number of nucleation sites and slow down the growth rate.[5]

Strategies for Larger Crystals:

  • Reduce the Rate of Supersaturation:

    • Slower Evaporation: Cover the vial with parafilm and poke only one or two small holes with a needle to slow down solvent evaporation.[10] Placing the setup in a cooler environment like a refrigerator can also slow down evaporation.[2][5]

    • Slower Cooling: Insulate your crystallization vessel to slow the rate of cooling.[3] A Dewar flask filled with warm water can provide a very slow cooling environment.[9]

  • Optimize Solvent System:

    • Solvent Mixtures: Using a binary solvent system can sometimes provide finer control over solubility. Dissolve your compound in a good solvent and then add a poorer solvent dropwise until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution before allowing it to slowly evaporate or cool.[10]

  • Seeding: Introducing a tiny, well-formed crystal (a "seed") into a slightly supersaturated solution can promote the growth of a single, large crystal by providing a pre-existing template.[5]

Question 4: My crystals are forming as very fine needles or thin plates. How can I change the crystal habit?

Crystal habit is influenced by the relative growth rates of different crystal faces. This can often be modified by changing the solvent system. The solvent can interact differently with various crystal faces, thereby inhibiting or promoting growth in specific directions.[11]

Solutions:

  • Solvent Screening: Experiment with a wider range of solvents. Solvents that form strong hydrogen bonds (e.g., alcohols, water) can significantly alter crystal packing and habit compared to aprotic solvents (e.g., acetonitrile, ethyl acetate).

  • Ionic Liquids as Media: Ionic liquids can be used as solvents for crystallization and have been shown to influence the formation of novel crystal structures.[12][13]

III. pH and Counter-ion Considerations

Question 5: How does pH affect the crystallization of my this compound salt?

For these salts, pH is a critical parameter. The protonation state of both the benzimidazole and imidazole rings can be influenced by the pH of the solution, which in turn affects solubility and intermolecular interactions.

Key Considerations:

  • Protonation State: Benzimidazoles can be protonated to form benzimidazolium salts.[14] The stability of your salt and its tendency to crystallize will be highest in a pH range where the desired protonated form is predominant.

  • Solubility: The solubility of your salt will likely be pH-dependent. It's advisable to determine the solubility of your compound at different pH values to find the optimal range for crystallization.

  • Solution: When preparing your crystallization solutions, especially in protic solvents, consider buffering the solution or adjusting the pH to maintain the integrity of the salt. Checking the pH of your solutions is a crucial step.[5]

Question 6: Does the choice of counter-ion (anion) matter for crystallization?

Absolutely. The counter-ion plays a significant role in the crystal packing through electrostatic interactions and hydrogen bonding.

Impact of Counter-ion:

  • Hard vs. Soft Anions: "Harder" anions (e.g., chloride, bromide) may lead to different packing arrangements compared to "softer," more diffuse anions (e.g., tetrafluoroborate, hexafluorophosphate).

  • Hydrogen Bonding: Anions that are good hydrogen bond acceptors (e.g., nitrate, carboxylates) can participate in extensive hydrogen bonding networks, which can be conducive to forming robust, well-ordered crystals.[14]

Experimental Protocols

Protocol 1: Vapor Diffusion (Hanging and Sitting Drop)

This technique is highly effective for obtaining high-quality crystals from small amounts of material.[5][8]

Materials:

  • 24-well crystallization plate (or small beaker with a lid)

  • Micro-bridges or siliconized cover slips

  • Your this compound salt

  • "Good" solvent (e.g., methanol, acetonitrile)

  • "Poor" solvent/anti-solvent (e.g., diethyl ether, hexane)

Procedure:

  • Prepare the Reservoir: In the bottom of a well (or beaker), place a larger volume (e.g., 500 µL) of the anti-solvent.[15]

  • Prepare the Drop:

    • Sitting Drop: Place a micro-bridge in the well. On the bridge, pipette a small drop (2-5 µL) of a concentrated solution of your compound in the "good" solvent.[16]

    • Hanging Drop: On a siliconized cover slip, pipette a small drop (2-5 µL) of your concentrated solution.[15][17]

  • Seal the System:

    • Sitting Drop: Seal the well with clear tape or a lid.

    • Hanging Drop: Invert the cover slip and place it over the well, using grease to create an airtight seal.[15][17]

  • Incubate: Place the sealed plate in a vibration-free location at a constant temperature.[15] Crystals should appear within a few days to a few weeks.[1]

Protocol 2: Slow Cooling Crystallization

This classic method is suitable for compounds whose solubility is significantly temperature-dependent.[3]

Materials:

  • Small vial or flask

  • Solvent in which your compound has a steep solubility-temperature curve

  • Heating source (hot plate or oil bath)

  • Insulating material (e.g., cotton, styrofoam box)

Procedure:

  • Prepare a Saturated Solution: In a vial, add your compound and a minimal amount of solvent. Gently heat the mixture while stirring until all the solid dissolves.[3][18]

  • Ensure Clarity: If any insoluble impurities remain, filter the hot solution.[10]

  • Slow Cooling: Cap the vial and place it in an insulated container to slow the cooling process.[3] Alternatively, if using an oil bath, simply turn off the heat and allow the bath to cool to room temperature overnight.[2]

  • Maximize Yield: Once the solution has reached room temperature, you can place it in a refrigerator or ice bath to maximize the crystal yield.[3]

  • Collect Crystals: Collect the crystals by filtration.[3]

Data Presentation

Table 1: Common Solvent/Anti-solvent Combinations for Vapor Diffusion

"Good" Solvent (for compound)"Poor" Solvent / Anti-solvent (in reservoir)
MethanolDiethyl ether, Hexane
EthanolCyclohexane
AcetonitrileTetrahydropyran
Tetrahydrofuran (THF)Cyclohexane
DichloromethanePentane, Cyclopentane

This table is a general guide. Optimal pairings will depend on the specific solubility of your compound.[5]

Visualizations

Troubleshooting Crystallization Workflow

G start Start: Purified Compound solubility Determine Solubility Profile start->solubility method Choose Crystallization Method (Slow Evaporation, Cooling, Vapor Diffusion) solubility->method setup Set up Experiment method->setup observe Observe for Crystal Growth setup->observe success Success: High-Quality Crystals observe->success Crystals form oil Problem: Oil Formation observe->oil No crystals precipitate Problem: Amorphous Precipitate observe->precipitate No crystals small_xtals Problem: Small/Needle Crystals observe->small_xtals Poor quality troubleshoot1 Troubleshoot: - Slower supersaturation - Change solvent - Try vapor diffusion oil->troubleshoot1 precipitate->troubleshoot1 troubleshoot2 Troubleshoot: - Reduce nucleation sites - Slower growth rate - Use solvent mixtures small_xtals->troubleshoot2 troubleshoot1->method troubleshoot2->method G cluster_0 Sealed Vessel cluster_1 Inner Vial (Sitting Drop) reservoir Reservoir of Anti-solvent (e.g., Ether) drop Drop of Compound in 'Good' Solvent (e.g., MeOH) vapor Vapor Phase Diffusion vapor->drop Anti-solvent vapor slowly dissolves in drop

Caption: Schematic of a sitting drop vapor diffusion experiment.

References

  • Guide for crystallization. Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

  • Slow Evaporation Method. Available at: [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial - YouTube. Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. Available at: [Link]

  • crystallography-crystallization-guide.pdf - IMSERC. Available at: [Link]

  • Ultra Purification of Ionic Liquids by Melt Crystallization. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Growth and characterization of benzimidazole single crystals: A nonlinear optical material | Request PDF - ResearchGate. Available at: [Link]

  • Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? - Chemical Communications (RSC Publishing). Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Crystal Engineering with Ionic Liquids. Available at: [Link]

  • Crystallisation Techniques. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. Available at: [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]

  • The crystal structure of the complex salt: benzimidazole benzimidazolium fluoroborate. Available at: [Link]

  • Guides for crystallization, particularly of inorganic complexes : r/Chempros - Reddit. Available at: [Link]

  • Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC. Available at: [Link]

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC. Available at: [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. Available at: [Link]

  • Ionic Liquids as Protein Crystallization Additives - MDPI. Available at: [Link]

  • Cooling/Freezing Crystallization - Myande. Available at: [Link]

  • Crystallization of benzimidazole by solution growth method and its characterization | Request PDF - ResearchGate. Available at: [Link]

  • Crystallization in Ionic Liquids: Synthesis, Properties, and Polymorphs of Uranyl Salts. Available at: [Link]

  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC. Available at: [Link]

  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Available at: [Link]

  • 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC. Available at: [Link]

  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. Available at: [Link]

  • Understanding the role of solvent in regulating the crystal habit - RSC Publishing. Available at: [Link]

  • Synthesis and crystallographic characterization of some derivatives of benzimidazole - SciSpace. Available at: [Link]

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - MDPI. Available at: [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate - PMC. Available at: [Link]

  • Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH - IJRAR.org. Available at: [Link]

  • Benznidazole microcrystal preparation by solvent change precipitation and in vivo evaluation in the treatment of Chagas disease - PubMed. Available at: [Link]

  • Crystallization of benzimidazole by solution growth method and its characterization. Available at: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. Available at: [Link]

Sources

Validation & Comparative

Benchmarking Antiprotozoal Efficacy: Metronidazole vs. Next-Generation Nitroimidazoles and Thiazolides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standard and The Challengers

For over six decades, Metronidazole (MTZ) has served as the "gold standard" scaffold for treating anaerobic protozoal infections (Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica).[1] However, its dominance is threatened by rising resistance rates—up to 10% in T. vaginalis clinical isolates—and pharmacokinetic limitations.

This guide outlines the technical framework for comparing MTZ against its primary successors: Tinidazole (TNZ) (a second-generation nitroimidazole with improved PK) and Nitazoxanide (NTZ) (a thiazolide with a distinct mechanism of action). We provide the mechanistic grounding, comparative data ranges, and a self-validating experimental protocol for head-to-head assessment.

Mechanistic Divergence & Causality

To design a valid comparison, one must understand that while these drugs share chemical moieties, their activation pathways differ. This difference dictates the cross-resistance profile.

Metronidazole & Tinidazole (The 5-Nitroimidazoles)

Mechanism: Prodrug activation.[2]

  • Entry: Passive diffusion into the trophozoite.[3]

  • Activation: The nitro group (

    
    ) is reduced to a toxic nitro-radical anion (
    
    
    
    ) by Pyruvate Ferredoxin Oxidoreductase (PFOR) .
  • Lethality: The radical covalently binds to DNA, causing strand breakage and helix destabilization.

  • Resistance: Primarily caused by the downregulation of PFOR or Ferredoxin, preventing drug activation.

Nitazoxanide (The Thiazolide)

Mechanism: Non-competitive inhibition.

  • Action: NTZ inhibits the PFOR enzyme directly but does not require the same reductive activation threshold as MTZ.

  • Advantage: Because it interferes with the electron transfer reaction essential for anaerobic energy metabolism (without necessarily relying on the formation of the DNA-damaging radical for all its potency), it retains efficacy against MTZ-resistant strains that have downregulated Ferredoxin.

Pathway Visualization

The following diagram illustrates the PFOR electron transfer pathway and the specific interception points of MTZ/TNZ versus NTZ.

PFOR_Pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA + CO2 Pyruvate->AcetylCoA Oxidation PFOR Enzyme: PFOR Pyruvate->PFOR PFOR->AcetylCoA Ferredoxin_Ox Ferredoxin (Ox) Ferredoxin_Red Ferredoxin (Red) Ferredoxin_Ox->Ferredoxin_Red e- from PFOR Ferredoxin_Red->Ferredoxin_Ox e- transfer MTZ_Inactive Metronidazole (Prodrug) MTZ_Radical Nitro-Radical (DNA Damage) MTZ_Inactive->MTZ_Radical Reduction (Activation) NTZ Nitazoxanide NTZ->PFOR Direct Inhibition (Blocks e- transfer)

Figure 1: The PFOR pathway showing Metronidazole activation via Ferredoxin reduction versus Nitazoxanide's direct enzymatic inhibition.

Comparative Performance Metrics

When benchmarking these compounds, IC50 (Inhibitory Concentration 50%) is the primary in vitro metric. However, the Selectivity Index (SI) is the critical " go/no-go " metric for drug development.

Representative Data Ranges

Note: Values vary by strain (e.g., G. lamblia WB vs. GS). Comparison assumes standard susceptible strains.

MetricMetronidazole (MTZ)Tinidazole (TNZ)Nitazoxanide (NTZ)
IC50 (G. lamblia) 1.0 – 10.0 µM0.2 – 3.0 µM0.05 – 2.0 µM
IC50 (T. vaginalis) 0.5 – 5.0 µM0.1 – 1.5 µM0.5 – 2.0 µM
Half-Life (Human) ~8 hours~12–14 hours~1–2 hours (Tizoxanide)
Resistance Profile High cross-resistanceModerate cross-resistanceLow cross-resistance
Selectivity Index >100 (High)>100 (High)>500 (Very High)

Key Insight: While MTZ and TNZ have similar potency in susceptible strains, Tinidazole consistently demonstrates a lower IC50 (higher potency) and a longer half-life, making it a superior option for single-dose clearance. Nitazoxanide is often more potent in vitro but is metabolically unstable in vivo (rapidly converting to Tizoxanide).

Experimental Protocol: Head-to-Head Assay

To generate the data above, you must utilize a Resazurin (Alamar Blue) Reduction Assay . This fluorometric assay is superior to manual counting for high-throughput screening of anaerobes.

Critical Constraints (Self-Validating System)
  • Anaerobiosis: Experiments must occur in an anaerobic chamber or sealed bags with GasPaks (

    
    ). Oxygen acts as an electron sink, competing with MTZ for electrons and artificially inflating IC50 values (False Resistance).
    
  • Solvent Control: Nitroimidazoles are dissolved in DMSO. Final DMSO concentration in the well must be

    
     to prevent solvent toxicity masking drug effects.
    
  • Seeding Density:

    
     trophozoites/well is optimal. Higher densities deplete drug too fast; lower densities delay signal detection.
    
Step-by-Step Workflow

Materials:

  • G. lamblia (WB strain) or T. vaginalis.[2]

  • TYI-S-33 Medium (supplemented with bovine serum).

  • Resazurin sodium salt (dissolved in PBS).

  • 96-well flat-bottom plates (black walled for fluorescence).

Protocol:

  • Drug Dilution: Prepare serial 2-fold dilutions of MTZ, TNZ, and NTZ in culture medium. Range: 50 µM down to 0.1 µM.

  • Plating: Add 100 µL of drug solution to wells.

  • Inoculation: Add 100 µL of trophozoite suspension (

    
     cells/mL) to all wells except "Medium Blanks."
    
  • Incubation: Incubate at 37°C under anaerobic conditions for 48 hours .

    • Validation Step: Include a "Vehicle Control" (0.5% DMSO). If cell viability here is <95% of untreated control, the assay is invalid.

  • Development: Add 20 µL Resazurin (0.02% w/v). Incubate for 4 hours.

  • Readout: Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    
    
    
Workflow Visualization

Assay_Workflow Prep 1. Drug Prep (DMSO Stock -> Serial Dilution) Plate 2. Plate Setup (96-well Black Plate) Prep->Plate Inoculate 3. Inoculation (10^4 Trophozoites/well) Plate->Inoculate Anaerobic 4. Anaerobic Incubation (37°C, 48h, GasPak) Inoculate->Anaerobic Resazurin 5. Add Resazurin (Redox Indicator) Anaerobic->Resazurin Read 6. Fluorescence Read (Ex 530 / Em 590) Resazurin->Read Analyze 7. Calculate IC50 (Non-linear Regression) Read->Analyze Validation Check Vehicle Control (Must be >95% Viability) Read->Validation

Figure 2: Resazurin-based high-throughput screening workflow for anaerobic protozoa.

Resistance Profiling: The "Stress Test"

A true head-to-head comparison must evaluate performance against resistant lines. MTZ resistance is often "aerobic" (oxygen scavenging defects) before it becomes "anaerobic" (PFOR deletion).[2]

Protocol Modification: To test for Aerobic Resistance (clinical failure simulation), repeat the assay above but omit the anaerobic catalyst in the jar (creating microaerophilic conditions).

  • Result: MTZ IC50 will shift drastically (e.g., from 5 µM to >50 µM) in resistant strains.

  • Comparator: NTZ and TNZ should show smaller IC50 shifts, indicating superior stability or alternative uptake.

References

  • Leitsch, D. (2019). "Drug Resistance in the Microaerophilic Parasites Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis." International Journal of Molecular Sciences.

  • Upcroft, P., & Upcroft, J. A. (2001). "Drug targets and mechanisms of resistance in the anaerobic protozoa." Clinical Microbiology Reviews.

  • Müller, J., et al. (2006). "Nitazoxanide interferes with the pyruvate ferredoxin oxidoreductase/ferredoxin system." Journal of Antimicrobial Chemotherapy.

  • Dunn, L. A., et al. (2010). "In vitro activity of nitroimidazoles against Giardia duodenalis.
  • Rampersad, J. N., et al. (2025).[4][5] "Resazurin Assay Protocol for Screening and Evaluation of Antimicrobial Activity." Creative Bioarray Protocols.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.